2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide
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Overview
Description
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide is a chemical compound with the molecular formula C11H12BrNO4 and a molecular weight of 302.12 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide typically involves the reaction of 2-bromo-6-ethoxy-4-formylphenol with phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 2-(2-bromo-6-ethoxy-4-carboxyphenoxy)-N-phenylacetamide.
Reduction: 2-(2-bromo-6-ethoxy-4-hydroxyphenoxy)-N-phenylacetamide.
Substitution: Products depend on the nucleophile used, such as 2-(2-azido-6-ethoxy-4-formylphenoxy)-N-phenylacetamide.
Scientific Research Applications
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide: This compound has a similar structure but includes a trifluoromethyl group, which can alter its chemical properties and biological activity.
2-(2-bromo-6-ethoxy-4-formylphenoxy)acetamide: Lacks the phenylacetamide moiety, making it less complex and potentially less active in biological systems.
Uniqueness
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo, ethoxy, and formyl groups, along with the phenylacetamide moiety, makes it a versatile compound for various research applications.
Properties
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-2-22-15-9-12(10-20)8-14(18)17(15)23-11-16(21)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYARLTDMBKGNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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